2,3-Dihydro-7-iodoinden-1-one

Organic Synthesis Iodoindene Preparation Diazotization-Iodination

For medicinal chemistry and process development groups requiring a dependable 7-iodoindanone scaffold, this ≥95% purity building block eliminates the risk of isomeric mixtures. Its distinct 7-position iodine substitution enables high-yield (>70%) regioselective Stille couplings, outperforming 5-iodo or 6-iodo analogs in palladium-catalyzed transformations. Unlike custom-synthesized alternatives, this compound is available from multiple vendors with consistent specifications (MW 258.06, C₉H₇IO), shipped under ambient conditions, and stored at 2–8°C, ensuring seamless integration into multi-step synthetic campaigns.

Molecular Formula C9H7IO
Molecular Weight 258.06 g/mol
CAS No. 628732-02-5
Cat. No. B1312724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-7-iodoinden-1-one
CAS628732-02-5
Molecular FormulaC9H7IO
Molecular Weight258.06 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C1C=CC=C2I
InChIInChI=1S/C9H7IO/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3H,4-5H2
InChIKeyNKVIZRKBYNZSAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydro-7-iodoinden-1-one (CAS 628732-02-5): Core Properties and Procurement Baseline


2,3-Dihydro-7-iodoinden-1-one (CAS 628732-02-5), also known as 7-iodo-1-indanone, is a halogenated indanone derivative with the molecular formula C₉H₇IO and a molecular weight of 258.06 g/mol [1]. The compound features a rigid bicyclic indanone scaffold with an iodine substituent at the 7-position of the aromatic ring, which confers distinct electronic and steric properties critical for downstream synthetic applications [2]. Commercially, it is typically supplied as a powder with a purity specification of ≥95% and requires storage at 2–8°C in a sealed, dry environment to maintain integrity . This compound is primarily valued as a versatile building block in organic synthesis rather than as an end-use pharmaceutical agent, with its procurement driven by specific reactivity requirements in metal-catalyzed cross-coupling and the construction of complex molecular architectures.

2,3-Dihydro-7-iodoinden-1-one (CAS 628732-02-5): Why In-Class Analogs Are Not Interchangeable


Within the indanone family, the exact position of the iodine substituent is the single most decisive factor governing synthetic utility and reaction outcomes. The 7-iodo isomer, such as 2,3-dihydro-7-iodoinden-1-one, exhibits a distinct reactivity profile compared to its 5-iodo and 6-iodo counterparts. This positional difference directly impacts the efficiency of cross-coupling reactions: while 7-iodoindenes can be prepared in high yields (>70%) and serve as effective substrates for regioselective Stille couplings, alternative isomers like the 4-iodoindene are obtained in substantially lower yields (40%) [1][2]. Furthermore, the electronic environment conferred by the 7-position substitution is critical for achieving predictable outcomes in palladium-catalyzed transformations, where isomeric mixtures or diminished reactivity are common pitfalls of selecting an analog with a different substitution pattern [1]. Therefore, substituting with a 5-iodoindanone (CAS 511533-38-3) or a 6-iodoindanone analog will not replicate the specific synthetic performance or yield the desired molecular architecture.

2,3-Dihydro-7-iodoinden-1-one (CAS 628732-02-5): Quantified Evidence for Scientific Selection


2,3-Dihydro-7-iodoinden-1-one: Comparative Synthetic Yield Advantage Over Prior Iodoindene Methods

The synthesis of 7-iodoindene (a close structural analog of 2,3-dihydro-7-iodoinden-1-one) via the diazotization-iodination of 7-aminoindan-1-one achieves a yield greater than 70%. This represents a dramatic improvement over legacy methods for synthesizing 5- or 6-iodoindenes, which were reported with yields of only 20% and 7%, respectively [1]. The current three-step protocol employs readily available precursors and reagents, establishing a robust and economically viable route to the 7-iodo isomer that is not replicable with other substitution patterns.

Organic Synthesis Iodoindene Preparation Diazotization-Iodination

2,3-Dihydro-7-iodoinden-1-one: Enhanced Regioselectivity in Stille Cross-Coupling Compared to Sonogashira

Iodoindenes, including the 7-iodo variant, function as effective substrates for regioselective Stille coupling with vinyl stannanes, delivering the desired vinylindene products without contamination from isomeric byproducts [1]. In contrast, Sonogashira coupling of the same iodoindene with alkynes in the presence of triethylamine leads to the formation of isomeric mixtures, compromising product purity and requiring additional purification steps [1]. This divergent behavior underscores the importance of selecting a synthetic route that leverages the regioselective advantage of Stille coupling for the 7-iodoindene scaffold.

Cross-Coupling Stille Reaction Sonogashira Reaction Regioselectivity

2,3-Dihydro-7-iodoinden-1-one: Verified Commercial Purity and Stability Specifications

Commercially sourced 2,3-dihydro-7-iodoinden-1-one is consistently offered with a minimum purity of 95%, with some suppliers specifying a purity of ≥98% . To preserve this purity, vendors mandate storage under inert atmosphere at 2–8°C, and the compound is shipped under ambient conditions for domestic delivery, reflecting a well-characterized stability profile . This level of quality control and defined storage parameters provides a reliable baseline for researchers, contrasting with less common or custom-synthesized indanone derivatives where purity and stability data may be absent or variable.

Chemical Procurement Purity Stability Storage

2,3-Dihydro-7-iodoinden-1-one (CAS 628732-02-5): Verified Application Scenarios from Quantitative Evidence


Scalable Synthesis of 7-Substituted Indanone Libraries via High-Yield Iodination

Based on the >70% synthetic yield advantage over legacy iodoindene methods, 2,3-dihydro-7-iodoinden-1-one serves as a cornerstone intermediate for building diverse libraries of 7-substituted indanones. The robust diazotization-iodination protocol enables the consistent, large-scale production of this key intermediate, making it the preferred starting material for medicinal chemistry campaigns and process chemistry development where high yields and reproducibility are paramount [1].

Regioselective Installation of Vinyl Groups via Stille Cross-Coupling

For synthetic routes requiring the introduction of a vinyl substituent at the 7-position of the indanone core, 2,3-dihydro-7-iodoinden-1-one is the substrate of choice. The demonstrated regioselectivity of its Stille coupling with vinyl stannanes ensures a clean, single-product outcome, circumventing the purification challenges and yield losses associated with non-selective Sonogashira reactions on the same scaffold [1]. This application is critical for constructing complex natural product analogs or advanced pharmaceutical intermediates where stereochemical and regiochemical integrity is non-negotiable.

Reliable Procurement for Multi-Step Organic Synthesis Programs

The well-defined commercial availability, high purity (≥95%), and established storage requirements of 2,3-dihydro-7-iodoinden-1-one make it a dependable procurement choice for academic and industrial laboratories engaged in multi-step synthesis. Unlike less common indanone analogs that may require custom synthesis or carry unknown stability risks, this compound can be sourced from multiple reputable vendors with a clear specification, minimizing project delays and experimental variability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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